Patulin

Descripción general

Descripción

La patulina es un compuesto orgánico clasificado como poliquetida. Es una micotoxina producida por una variedad de mohos, particularmente Aspergillus, Penicillium y Byssochlamys . La patulina se encuentra comúnmente en manzanas podridas y productos de manzana, y su presencia se utiliza a menudo como una medida de la calidad de las manzanas utilizadas en la producción . Es un polvo blanco soluble en agua ácida y disolventes orgánicos . La patulina es termoestable, lo que significa que no se destruye por la pasteurización o la desnaturalización térmica .

Métodos De Preparación

La patulina se biosintetiza a partir del ácido 6-metilsalicílico mediante múltiples transformaciones químicas . La vía biosintética implica varias enzimas, incluida la isoepoxydon deshidrogenasa . La producción industrial de patulina generalmente implica el cultivo de Penicillium expansum en un sustrato adecuado, como manzanas podridas . El proceso de extracción de patulina del jugo de manzana implica el uso de polímeros impresos molecularmente (MIP) para la extracción y limpieza selectivas . Este método proporciona un alto grado de selectividad y pureza para la patulina extraída .

Análisis De Reacciones Químicas

La patulina sufre varios tipos de reacciones químicas, incluida la oxidación, la reducción y la sustitución . Una reacción notable es su degradación por cisteína en condiciones altamente ácidas, que implica una reacción de adición de Michael . Esta reacción se puede llevar a cabo eficazmente calentando la patulina con cisteína a 120 ° C durante 30 minutos . Los principales productos formados a partir de esta reacción incluyen varios productos de degradación que son menos tóxicos que la propia patulina . La patulina también es reactiva con el dióxido de azufre, lo que hace que los agentes antioxidantes y antimicrobianos sean útiles para su destrucción .

Aplicaciones Científicas De Investigación

Toxicological Effects

Patulin is recognized for its harmful effects on human and animal health. Research has established that it possesses mutagenic , neurotoxic , immunotoxic , and genotoxic properties. Chronic exposure to this compound has been linked to gastrointestinal complications, DNA damage, and the development of tumors in laboratory animals . The compound disrupts cellular functions by inhibiting protein synthesis, inducing oxidative stress, and causing chromosomal aberrations .

Key Toxicological Findings

- Mutagenicity : this compound has been shown to induce mutations in various cell lines, including human lymphocytes and mouse mammary carcinoma cells .

- Neurotoxicity : Studies indicate that this compound exposure can lead to neurological impairments, affecting cognitive functions in mammals .

- Immunotoxicity : this compound negatively impacts immune responses by inhibiting T-helper cell activity .

Regulatory Measures

Due to its toxic effects, this compound is subject to stringent regulations globally. The World Health Organization (WHO) has set a maximum limit of 50 μg/kg for this compound in apple juice and related products. The European Union has aligned with these standards, establishing similar limits for various juices and solid apple products . These regulations aim to mitigate health risks associated with this compound consumption.

| Product Type | Maximum Limit (μg/kg) |

|---|---|

| Apple Juice | 50 |

| Baby Food (Apple-based) | 10 |

| Solid Apple Products | 25 |

Research Applications

Despite its toxic nature, this compound has been explored for various scientific applications. Notably, its potential as a biological agent has been investigated.

Antimicrobial Properties

Historically, this compound was utilized for its antiviral and antibacterial properties in treating respiratory infections. However, due to its classification as a mycotoxin, its medical applications have been largely abandoned .

Detection and Quantification

Recent studies have focused on developing advanced methods for detecting this compound in food products. Techniques such as high-performance liquid chromatography (HPLC) and real-time PCR have been employed to quantify this compound levels accurately. These methods are crucial for ensuring compliance with food safety regulations .

Biological Control Strategies

Research has also explored biological methods to reduce this compound levels in contaminated products. For instance, antagonistic yeast species have shown promise in degrading this compound effectively. Studies indicate that specific yeast strains can metabolize this compound, thus reducing its concentration in apple juices and other food matrices .

Case Studies

-

This compound Detection in Apple Products

A comprehensive study analyzed 442 fruit samples from different stages of the supply chain (farm to market) for this compound contamination. The results indicated significant levels of contamination during transportation, highlighting the need for stringent monitoring throughout the supply chain . -

Biological Control Using Yeast

A case study demonstrated the effectiveness of using Saccharomyces cerevisiae to degrade this compound in apple juice. The study showed that this yeast could significantly reduce this compound levels while maintaining the quality of the juice .

Mecanismo De Acción

La patulina ejerce sus efectos tóxicos a través de varios mecanismos. Induce daño al ADN formando enlaces cruzados y activando la escisión de la poli (ADP)-ribosil polimerasa (PARP) . La patulina también aumenta la fosforilación de la proteína 1 de respuesta temprana al crecimiento (EGR-1) y activa la caspasa 3, lo que lleva a la apoptosis dependiente de especies reactivas de oxígeno (ROS) en las células de cáncer colorrectal y las células de leucemia . Además, la patulina induce lesiones por estrés oxidativo y altera la homeostasis de la flora intestinal .

Comparación Con Compuestos Similares

La patulina es similar a otras micotoxinas como las aflatoxinas, la ocratoxina A y las fumonisinas . La patulina es única por su estabilidad en condiciones ácidas y altas temperaturas, lo que le permite persistir en los productos alimenticios incluso después del procesamiento . A diferencia de las aflatoxinas, que son producidas principalmente por especies de Aspergillus, la patulina es producida principalmente por especies de Penicillium . Además, la capacidad de la patulina para inducir apoptosis y daño al ADN la diferencia de otras micotoxinas .

Compuestos similares::- Aflatoxinas

- Ocratoxina A

- Fumonisinas

- Zearalenona

- Nivalenol/Deoxinnivalenol

Las propiedades únicas de la patulina y su impacto en la seguridad alimentaria la convierten en un compuesto significativo para la investigación científica y las aplicaciones industriales.

Actividad Biológica

Patulin (PAT) is a mycotoxin primarily produced by molds such as Penicillium, Aspergillus, and Bysochlamys. It is commonly found in decaying fruits, particularly apples, and has garnered significant attention due to its toxicological effects on human health and its presence in food products. This article examines the biological activity of this compound, including its mechanisms of toxicity, effects on cellular systems, and contamination levels in food products.

Mechanisms of Toxicity

This compound exhibits a range of toxic effects on biological systems, primarily through its electrophilic nature, which allows it to interact with cellular macromolecules. Key mechanisms include:

- Cellular Damage : this compound disrupts plasma membranes and inhibits protein synthesis. It has been shown to affect Na+-coupled amino acid transport and disrupt transcription and translation processes within cells .

- Genotoxic Effects : Research indicates that this compound induces oxidative DNA damage, leading to mutations and chromosomal aberrations. It reacts with glutathione (GSH), a crucial antioxidant, resulting in the generation of reactive oxygen species (ROS) that further damage DNA .

- Apoptosis Induction : Studies using human promyelocytic leukemia (HL-60) cells suggest that this compound can induce apoptosis through both mitochondrial pathways and p53-independent mechanisms. The interaction with sulfhydryl groups of proteins is crucial in this process .

Toxicological Studies

Numerous studies have documented the toxicological effects of this compound across various biological models. Here are some notable findings:

- In Vitro Studies : this compound has been shown to induce cytotoxicity in various cell lines, including human embryonic kidney (HEK293) and HL-60 cells. At cytotoxic concentrations, it increases DNA strand breaks and induces gene mutations in cultured cells .

- Animal Studies : Acute exposure to this compound has been linked to gastrointestinal damage in animal models, including villous hyperemia and other pathological changes . The LD50 values for this compound vary depending on the species; for instance, ducklings are particularly sensitive to its effects .

Contamination Levels in Food Products

This compound contamination poses significant risks to food safety. A recent survey highlighted the prevalence of this compound in apple products:

| Sample Type | Total Samples | Contaminated Samples | Maximum Level (µg/mL) |

|---|---|---|---|

| Apple Juice | 38 | 38 (100%) | 39.5 |

| Apple Cans | 38 | 1 (3%) | 34.8 |

| Total | 76 | 39 (51%) | - |

The survey indicated that over half of the apple juice samples exceeded the permissible limit set by regulatory bodies (50 µg/L), while contamination was significantly lower in apple cans .

Case Studies

- Contamination in Shiraz : A study conducted in Shiraz, Iran found that 53% of apple juice samples were contaminated with this compound levels exceeding 3 µg/mL, highlighting a significant public health concern regarding mycotoxin exposure from fruit products .

- Australian Survey : An extensive survey of non-fresh concentrated apple juices revealed higher levels of this compound compared to freshly made juices, prompting further investigation into its prevalence across different apple products .

Propiedades

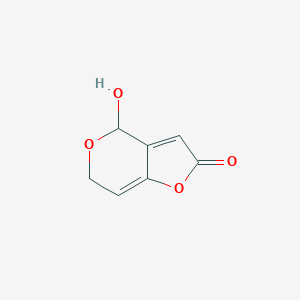

IUPAC Name |

4-hydroxy-4,6-dihydrofuro[3,2-c]pyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4/c8-6-3-4-5(11-6)1-2-10-7(4)9/h1,3,7,9H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRWPUFFVAOMMNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=C2C(=CC(=O)O2)C(O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2021101 | |

| Record name | Patulin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Colorless or white odorless solid; [HSDB] White crystalline solid; [Aldrich MSDS], Solid | |

| Record name | Patulin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9600 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Patulin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034299 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in ethanol, diethyl ether, acetone, benzene, and ethyl or amyl acetate, Soluble in common organic solvents; insoluble in petroleum ether, Soluble in water | |

| Record name | PATULIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3522 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000068 [mmHg] | |

| Record name | Patulin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9600 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

Patulin (PAT) led to a concentration-dependent and time-dependent increase in phosphorylation of extracellular signal-regulated protein kinases 1 and 2 (ERK1/2) in human embryonic kidney (HEK293) cells, human peripheral blood mononuclear cells (PBMCs), and Madin-Darby canine kidney (MDCK) cells. Exposure of HEK293 cells to concentrations above 5 uM PAT for 30 min induced ERK1/2 phosphorylation; activation of ERK1/2 was also observed after 24 hr incubation with 0.05 uM of PAT. Treatment of human PBMCs for 30 min with 30 uM PAT dramatically increased the phosphorylated ERK1/2 levels. Both MEK1/2 inhibitors, U0126 and PD98059, suppressed ERK1/2 activation in either HEK293 or MDCK cells. In HEK293 cells, U0126-mediated inhibition of PAT-induced ERK1/2 phosphorylation resulted in a significant decrease in levels of DNA damage, expressed as tail moment values, in the single cell gel electrophoresis assay. Conversely, U0126 did not affect cell viability, lactate dehydrogenase release, and the DNA synthesis rate in PAT-treated cultures. Exposure of HEK293 cells for 90 min to 15 uM PAT elevated the levels of early growth response gene-1 (egr-1) mRNA, but not of c-fos, fosB, and junB mRNAs. These results indicate that in human cells, PAT causes a rapid and persistent activation of ERK1/2 and this signaling pathway plays an important role in mediating PAT-induced DNA damage and egr-1 gene expression., Exposure of human embryonic kidney (HEK293) cells to patulin (PAT) led to a dose- and time-dependent increase in the phosphorylation of two major mitogen-activated protein kinases (MAPKs), p38 kinase and c-Jun N-terminal kinase (JNK). The phosphorylated forms of MAPK kinase 4 (MKK4), c-Jun, and ATF-2 were also seen in PAT-treated cultures. The cell death caused by PAT was significantly reduced by the p38 kinase inhibitor, SB203580, but not by the JNK inhibitor, SP600125. Neither p38 kinase nor JNK played a role in the PAT-induced DNA damage. In PAT-treated cells, inactivation of double-stranded RNA-activated protein kinase R (PKR) by the inhibitor, adenine, markedly suppressed JNK and ERK phosphorylation. Treatment of HEK293 cells with PAT-cysteine adduct, a chemical derivative of PAT, showed no effect on MAPK signaling pathways, cell viability, or DNA integrity. These results indicate that PAT causes rapid activation of p38 kinase and JNK in HEK293 cells, but only the p38 kinase signaling pathway contributes to the PAT-induced cell death. PKR also plays a role in PAT-mediated MAPK activation., /The effects of patulin (PAT)/ on oxidative stress in various mammalian cell lines were investigated. When cell-permeating fluorescent dyes were used as indicators of the generation of reactive oxygen species (ROS) ... PAT treatment directly increased intracellular oxidative stress in human embryonic kidney (HEK293) and human promyelocytic leukemia (HL-60) cells. Lipid peroxidation levels were also significantly increased in HL-60 cells and mouse kidney homogenates treated with PAT. Suppression of CuZn-superoxide dismutase (SOD) expression in mammalian cells by small interfering RNA resulted in an increase in PAT-mediated membrane damage, while overexpression of human CuZn-SOD or catalase led to a reduction in damage, indicating the involvement of ROS in PAT toxicity. Pretreatment of HEK293 cells with Tiron, a free radical scavenger, reduced the phosphorylation levels of extracellular signal-regulated kinase (ERK) 1/2 elicited by PAT. The ERK1/2 signaling pathway inhibitor, U0126, also significantly decreased the levels of ROS associated with PAT treatment. These findings indicate that PAT treatment results in the ROS production in mammalian cells, and ROS partially contributes to PAT-induced cytotoxicity. Activation of ERK1/2 signaling pathway is correlated with PAT-mediated ROS., Patulin caused a dose-dependent inhibition of Na+-K+ ATPase activity in mouse brain and kidney tissue. In vitro and in vivo results suggest possible patulin-mediated effects in the mouse through disruption of ATPase systems. | |

| Record name | PATULIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3522 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Compact prisms or thick plates from ether or chloroform, White...crystalline solid, CRYSTALS FROM BENZENE, Colorless crystals, prisms, or plates from Et2O or trichloromethane | |

CAS No. |

149-29-1, 247172-18-5 | |

| Record name | Patulin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Patulin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000149291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sch 351633 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0247172185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Patulin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15586 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | patulin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32951 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | patulin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8120 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Patulin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-dihydro-4-hydroxy-2H-furo[3,2-c]pyran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.215 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PATULIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95X2BV4W8R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PATULIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3522 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Patulin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034299 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

111.0 °C, 111 °C | |

| Record name | PATULIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3522 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Patulin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034299 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.